

Application Notes and Protocols for the Encapsulation of Hydrophobic Drugs Using DSPC

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Compound of Interest

Compound Name: *Distearoylphosphatidylcholine*

Cat. No.: *B179332*

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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems for hydrophobic drugs. Its high phase transition temperature ($T_c \approx 55^\circ\text{C}$) imparts exceptional rigidity and stability to the lipid bilayer at physiological temperatures (37°C). This characteristic results in the formation of stable liposomes with low drug leakage, making DSPC an ideal excipient for the controlled and sustained release of encapsulated therapeutic agents. Liposomes formulated with DSPC, often in combination with cholesterol, generally exhibit high encapsulation efficiencies for a range of hydrophobic drugs. The rigid and well-ordered bilayer of DSPC-based liposomes effectively entraps and retains drug molecules.^[1]

These application notes provide detailed protocols for the preparation and characterization of DSPC-containing liposomes for the encapsulation of hydrophobic drugs.

Data Presentation: Formulation and Characterization of DSPC Liposomes

The following tables summarize quantitative data for DSPC-based liposomal formulations of various hydrophobic drugs.

Hydrophobic Drug	Lipid Composition (molar ratio)	Drug-to-Lipid Ratio (w/w or molar)	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
Paclitaxel	S ₁₀₀ PC:Cholesterol (90:10)	3.5 mg/mL Paclitaxel	~150	< 0.2	~55%	[2]
Docetaxel	HSPC:mPEG ₂₀₀₀ -DSPE:Cholesterol (85:5:10)	Not Specified	~115	< 0.2	34-67%	[3]
Curcumin	HSPC:Cholesterol:DSPE-PEG ₂₀₀₀ (85.5:9.5:5)	1:20 (Curcumin:lipid)	93-112	0.028-0.098	>90%	[4]
Amphotericin B	HSPC:Cholesterol:DSPE:PG (2:1:0.8)	0.4 (molar ratio to total lipid)	< 100	Not Specified	>90%	[5]
Ursolic Acid	DSPC:Cholesterol (7:3)	1:20 (w/w)	50-100	Not Specified	Not Specified	[4][6]

HSPC (Hydrogenated Soy Phosphatidylcholine) and S₁₀₀PC (Soy Phosphatidylcholine) are other phospholipids often used in combination with or compared to DSPC. Data is included here to provide a comparative context for hydrophobic drug encapsulation in similar liposomal systems.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes with longer circulation times)
- Hydrophobic drug to be encapsulated
- Organic solvent (e.g., chloroform, methanol, or a mixture thereof)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)

Equipment:

- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath or heating block
- Vortex mixer
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes
- Dynamic Light Scattering (DLS) instrument

- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Lipid Film Formation:
 - Dissolve DSPC, cholesterol, DSPE-PEG2000 (if used), and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.
 - Attach the flask to a rotary evaporator.
 - Evaporate the organic solvent under reduced pressure at a temperature above the T_c of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.
 - Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual solvent.
- Hydration:
 - Pre-heat the hydration buffer to a temperature above the T_c of DSPC (e.g., 60-65°C).
 - Add the warm hydration buffer to the flask containing the dry lipid film.
 - Vortex the flask to detach the lipid film from the glass wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the T_c of DSPC (e.g., 60-65°C).
 - Load the MLV suspension into one of the extruder's syringes.
 - Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes

with a size close to the membrane pore size.

- Purification:
 - To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Liposome Preparation by Microfluidics

Microfluidic-based methods offer a more efficient and reproducible strategy for liposome formulation in a well-controlled manner.

Materials:

- Same as Protocol 1, with ethanol being a commonly used organic solvent.

Equipment:

- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringe pumps
- DLS instrument
- HPLC system

Procedure:

- Solution Preparation:
 - Dissolve DSPC, cholesterol, DSPE-PEG2000 (if used), and the hydrophobic drug in ethanol to create the lipid-organic phase.
 - Prepare the aqueous phase using the desired buffer.
- Microfluidic Mixing:
 - Load the lipid-organic phase and the aqueous phase into separate syringes.

- Set the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate on the syringe pumps connected to the microfluidic device.
- Initiate the flow to rapidly mix the two phases within the microfluidic channels. The rapid mixing leads to the self-assembly of lipids into liposomes, encapsulating the hydrophobic drug.
- Purification:
 - The resulting liposome suspension is typically purified by dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated drug.

Characterization of DSPC Liposomes

1. Vesicle Size, Polydispersity, and Zeta Potential:

- Method: Dynamic Light Scattering (DLS)
- Protocol:
 - Dilute a small aliquot of the liposome suspension in the appropriate buffer.
 - Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.^[7]
 - For zeta potential, use a dedicated folded capillary cell to measure the electrophoretic mobility of the liposomes.

2. Encapsulation Efficiency (EE):

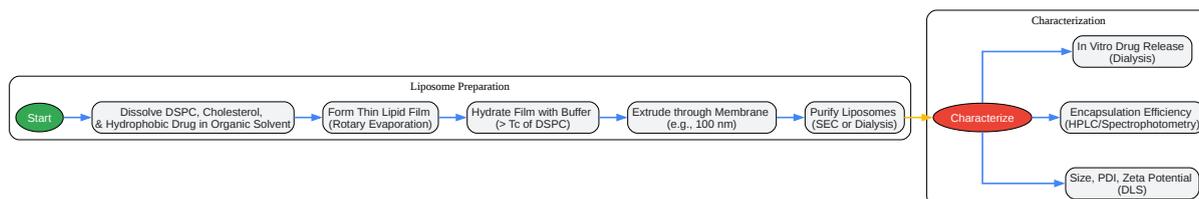
- Method: Spectrophotometry or HPLC
- Protocol:
 - Separate the liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.

- Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol) or detergent.
- Quantify the concentration of the encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the EE% using the following formula: $EE\% = \frac{\text{Amount of encapsulated drug}}{\text{Total initial amount of drug}} \times 100$

3. In Vitro Drug Release:

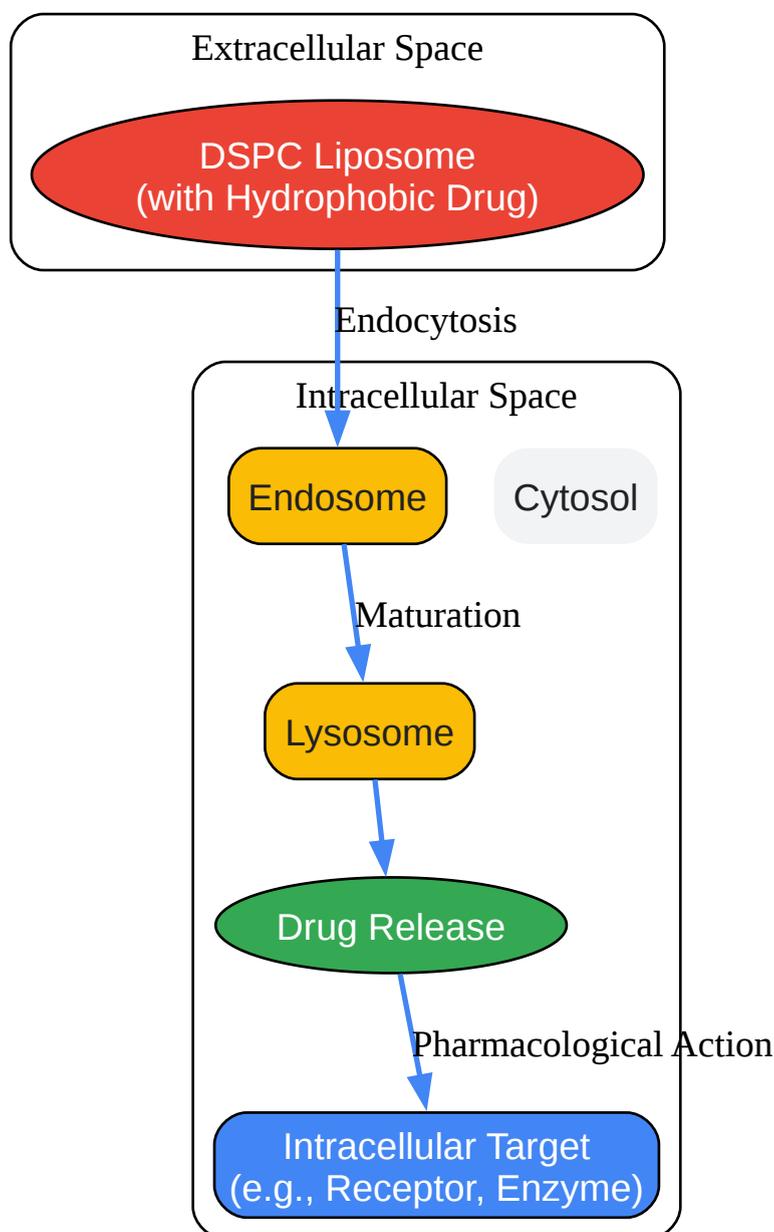
- Method: Dialysis Method
- Protocol:
 - Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
 - Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
 - At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
 - Quantify the amount of released drug in the aliquots using a suitable analytical method.

Visualizations



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Caption: Experimental workflow for the preparation and characterization of DSPC liposomes.



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Caption: General mechanism of cellular uptake and intracellular drug release from DSPC liposomes.

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